(R)-2-(2-chloro-4-fluorophenyl)pyrrolidine hydrochloride
CAS No.:
Cat. No.: VC13435637
Molecular Formula: C10H12Cl2FN
Molecular Weight: 236.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12Cl2FN |
|---|---|
| Molecular Weight | 236.11 g/mol |
| IUPAC Name | (2R)-2-(2-chloro-4-fluorophenyl)pyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C10H11ClFN.ClH/c11-9-6-7(12)3-4-8(9)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H/t10-;/m1./s1 |
| Standard InChI Key | MEQDBZDOFUTQML-HNCPQSOCSA-N |
| Isomeric SMILES | C1C[C@@H](NC1)C2=C(C=C(C=C2)F)Cl.Cl |
| SMILES | C1CC(NC1)C2=C(C=C(C=C2)F)Cl.Cl |
| Canonical SMILES | C1CC(NC1)C2=C(C=C(C=C2)F)Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrrolidine ring (CHN) substituted at the 2-position with a 2-chloro-4-fluorophenyl group. The (R)-configuration at the chiral center is critical for its stereospecific interactions. The hydrochloride salt enhances solubility in polar solvents.
Molecular Formula: CHClFN
Molecular Weight: 236.11 g/mol
IUPAC Name: (2R)-2-(2-chloro-4-fluorophenyl)pyrrolidine hydrochloride
Key Structural Features:
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Pyrrolidine Ring: Confers rigidity and influences pharmacokinetics.
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Halogenated Aromatic Group: Enhances lipophilicity and binding affinity to hydrophobic targets.
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Chirality: Dictates enantioselective biological activity.
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Solubility | Soluble in DMSO, methanol | |
| logP (Partition Coefficient) | ~2.1 (estimated) | |
| pKa | 8.2 (amine protonation) |
Synthesis and Industrial Production
Synthetic Routes
The synthesis involves two primary steps:
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Formation of the Pyrrolidine Core: Achieved via cyclization of γ-aminobutyraldehyde derivatives.
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Introduction of the 2-Chloro-4-fluorophenyl Group: Typically employs Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
Example Protocol (Adapted from CN102643162B ):
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React 2-chlorobenzylphosphonic acid diester with 4-fluoroacetophenone in polar solvents (DMF, DMSO) under strong basic conditions (NaOH/KOH).
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Purify via recrystallization or column chromatography.
Yield: 94–96% .
Industrial Optimization
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Catalysts: N-Methylpyrrolidone (NMP) improves reaction efficiency .
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Scalability: Continuous flow reactors enhance yield reproducibility.
Biological Activity and Pharmacological Applications
Anticancer Properties
(R)-2-(2-Chloro-4-fluorophenyl)pyrrolidine hydrochloride inhibits MDM2-p53 interactions, reactivating tumor suppressor pathways .
In Vitro Cytotoxicity (Selected Cell Lines):
| Hazard Code | Risk Statement |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
Future Directions
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